5-Sulphoisophthalic acid, sodium salt

描述

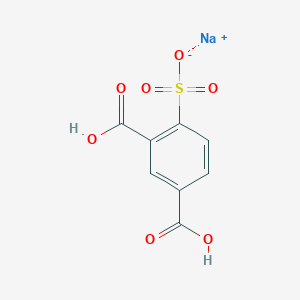

5-Sulphoisophthalic acid, sodium salt (CAS 6362-79-4, EC 228-845-2) is a sulfonated aromatic dicarboxylic acid with the molecular formula C₈H₅NaO₇S and a molecular weight of 268.18 g/mol . Structurally, it features a benzene ring substituted with two carboxylic acid groups at positions 1 and 3 and a sulfonate group (-SO₃⁻) at position 5, neutralized by a sodium ion .

属性

CAS 编号 |

7800-91-1 |

|---|---|

分子式 |

C8H5NaO7S |

分子量 |

268.18 g/mol |

IUPAC 名称 |

sodium;2,4-dicarboxybenzenesulfonate |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |

InChI 键 |

KCVLTEYALBOUJH-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)S(=O)(=O)[O-].[Na+] |

规范 SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)S(=O)(=O)[O-].[Na+] |

其他CAS编号 |

7800-91-1 |

Pictograms |

Corrosive; Irritant |

产品来源 |

United States |

科学研究应用

Chemical Properties and Structure

5-SSIPA is a sulfonate carboxylate ligand characterized by its crystalline structure. It exhibits several acidic groups that contribute to its reactivity and stability. The compound is typically obtained through the sulfonation of isophthalic acid, resulting in a product that can form various metal salts, enhancing its utility in different applications .

Applications in Polymer Production

5-SSIPA serves as an important additive in the production of polymers. Its primary applications include:

- Nylon Production : Sodium 5-sulfoisophthalic acid is used to improve the processing and physical properties of nylon fibers. The presence of low-sulfate compositions minimizes issues related to filament breakage during polymer processing .

- Polyester Synthesis : As a monomer in the synthesis of waterborne polyesters, 5-SSIPA enhances dye uptake and improves the mechanical properties of the resulting materials. It acts as a catalyst in esterification processes, facilitating the formation of high-performance polyester products .

- Biodegradable Plastics : Research has demonstrated that incorporating 5-SSIPA into poly(lactic acid) formulations significantly enhances crystallization behavior, which is crucial for developing biodegradable plastics with improved mechanical properties .

Role in Pharmaceuticals and Agriculture

In pharmaceuticals, 5-SSIPA is utilized as an intermediate for synthesizing various active pharmaceutical ingredients (APIs). Its ability to form stable complexes with metal ions enhances drug solubility and bioavailability. Additionally, it plays a role in:

- Pesticide Formulations : The compound's properties allow it to be used in the development of agricultural chemicals, improving efficacy and stability .

- Catalysis : 5-SSIPA acts as a catalyst in several chemical reactions, facilitating processes that require specific ionic interactions .

Case Studies and Research Findings

Several studies have explored the applications and properties of 5-SSIPA:

Future Prospects

The ongoing research into 5-SSIPA suggests promising avenues for future applications:

- Advanced Material Science : Continued exploration into its role as a ligand in metal-organic frameworks (MOFs) could lead to innovative materials with enhanced functionalities such as gas storage or catalysis .

- Sustainable Chemistry : As industries shift towards more sustainable practices, the incorporation of 5-SSIPA into biodegradable materials will likely expand, offering environmentally friendly alternatives to conventional plastics.

相似化合物的比较

Data Tables

Table 1: Key Properties of 5-Sulphoisophthalic Acid and Structural Variants

Research Findings and Regulatory Insights

准备方法

Sulfonation of Isophthalic Acid

The first critical step in preparing 5-sulphoisophthalic acid, sodium salt is the sulfonation of isophthalic acid to produce 5-sulfoisophthalic acid (HSIPA). This is typically achieved by reacting isophthalic acid with fuming sulfuric acid (oleum), which contains a high concentration of sulfur trioxide (SO3).

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Sulfonating agent | Fuming sulfuric acid (oleum) | 20-30% SO3 concentration |

| Temperature | 120°C to 210°C | Usually 150°C to 230°C in some methods |

| Reaction time | 4 to 7 hours | Depends on temperature and acid concentration |

| Catalyst | Mercury or mercury compounds | 1-2% by weight to improve sulfonation rate |

| Acid to isophthalic acid ratio | 2 to 4 times by weight | Ensures complete sulfonation |

- Isophthalic acid is added to fuming sulfuric acid under stirring.

- The mixture is heated to the target temperature range (typically around 186-196°C).

- The reaction is maintained for several hours (4-7 hours) until the sulfonation is complete, indicated by the dissolution of the acid in cold water.

- The sulfonation mixture is then cooled to about 50°C.

This step produces crude 5-sulfoisophthalic acid dissolved in sulfuric acid, often referred to as HSIPA sulfonation solution.

Isolation and Purification of Crude 5-Sulfoisophthalic Acid

After sulfonation, the crude sulfonated product is precipitated and separated:

- The sulfonation mixture is diluted with ice water to precipitate crude 5-sulfoisophthalic acid.

- The precipitate is separated by suction filtration or centrifugation.

- Washing steps with water remove residual sulfuric acid and impurities.

- Drying is performed at approximately 120°C to obtain a water-free crude acid.

This crude acid still contains sulfuric acid impurities and requires neutralization to form the sodium salt.

Neutralization to Form Sodium Salt

The crude 5-sulfoisophthalic acid is neutralized with a sodium compound to form the sodium salt:

| Neutralizing Agent | Notes |

|---|---|

| Sodium hydroxide (NaOH) | Commonly used aqueous solution |

| Sodium carbonate (Na2CO3) | Alternative neutralizing agent |

- The crude acid is dissolved in water to form an aqueous solution (typically 25-50% concentration).

- A calculated amount of sodium hydroxide or sodium carbonate solution is added to partially neutralize the acid.

- The reaction mixture is heated to near 100°C with stirring and sometimes the addition of activated carbon for decolorization.

- The hot solution is filtered to remove insoluble impurities.

- The filtrate is cooled to 23-33°C to precipitate the pure sodium salt.

- The precipitated sodium salt is separated by filtration, washed with small amounts of water, and dried at 120°C.

The yield of sodium salt can reach approximately 80% of the theoretical amount when mother liquors and washing filtrates are recycled.

Alternative Metal Salt Preparation (Contextual Insight)

While this article focuses on the sodium salt, related processes for other metal salts of 5-sulfoisophthalic acid involve similar sulfonation followed by neutralization with the corresponding metal cation source (e.g., potassium, magnesium salts). Solvent systems may include acetic acid and water mixtures to optimize salt formation and purity.

Summary Table of Preparation Steps

| Step | Conditions/Materials | Purpose/Outcome |

|---|---|---|

| Sulfonation | Isophthalic acid + fuming sulfuric acid (20-30% SO3), 120-210°C, 4-7 hours, Hg catalyst (1-2%) | Produces crude 5-sulfoisophthalic acid (HSIPA) |

| Cooling and Precipitation | Cooling to 50°C, dilution with ice water | Precipitates crude sulfonic acid |

| Separation and Washing | Filtration or centrifugation, washing with water | Removes sulfuric acid and impurities |

| Neutralization | Aqueous NaOH or Na2CO3, heating to ~100°C, activated carbon treatment | Converts crude acid to sodium salt |

| Filtration and Cooling | Hot filtration, cooling to 23-33°C | Precipitates pure sodium salt |

| Final Washing and Drying | Washing with minimal water, drying at 120°C | Obtains dry, pure 5-sulphoisophthalic acid sodium salt |

Research Findings and Considerations

- The use of mercury or mercury compounds as catalysts enhances sulfonation efficiency but requires careful handling due to toxicity.

- Maintaining the sulfonation temperature within the specified range is crucial for product purity and yield.

- Recycling mother liquors and washing filtrates significantly improves overall yield, from about 52% to approximately 80%.

- Activated carbon treatment during neutralization improves color and purity of the final sodium salt.

- Low sulfate content in the sodium salt is desirable to avoid issues in downstream polymer applications.

This detailed overview synthesizes diverse patent literature and research data to present a professional and authoritative description of the preparation methods for this compound. The process involves careful control of sulfonation conditions, purification, and neutralization steps to achieve high-purity sodium salt suitable for industrial use.

常见问题

Q. What are the established methods for synthesizing 5-sulphoisophthalic acid, sodium salt, and how can purity be validated?

Synthesis typically involves sulfonation of isophthalic acid followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation : React isophthalic acid with concentrated sulfuric acid under controlled temperature (e.g., 150–180°C) to introduce the sulfonic acid group .

- Neutralization : Add stoichiometric sodium hydroxide to the sulfonated product to form the sodium salt.

- Purification : Recrystallize from aqueous ethanol to remove unreacted precursors.

- Validation : Use HPLC (to confirm absence of byproducts) and elemental analysis (C, H, S, Na) to verify purity. Detailed protocols for reproducibility should follow journal guidelines for experimental sections, including characterization data .

Q. How can the solubility profile of this compound be systematically determined across different solvents?

Adopt a gradient solubility test :

Prepare saturated solutions in water, ethanol, DMSO, and acetone at 25°C.

Filter undissolved solids and quantify dissolved salt via gravimetric analysis or UV-Vis spectroscopy.

Q. What experimental approaches are used to determine the pH-dependent stability of this compound?

- pH Titration : Dissolve the salt in distilled water and titrate with HCl/NaOH while monitoring pH and conductivity.

- Stability Assessment : Use FT-IR to detect structural changes (e.g., sulfonate group hydrolysis) at extreme pH (pH < 2 or pH > 12). Reference solubility rules for sulfonated salts, which are typically stable in neutral to mildly alkaline conditions .

Advanced Research Questions

Q. How can this compound be integrated into membrane technologies for ion-selective separation?

- Membrane Fabrication : Incorporate the salt into polymer matrices (e.g., polyethersulfone) via phase inversion. The sulfonate groups enhance hydrophilicity and ion-exchange capacity.

- Performance Metrics : Measure flux rates and ion rejection (e.g., Na⁺ vs. Ca²⁺) using conductivity probes. Compare with theoretical models for charged membranes .

- Contradiction Analysis : If experimental ion selectivity deviates from predictions, re-examine membrane morphology (via SEM) and sulfonate group distribution (via EDX mapping) .

Q. What strategies resolve contradictions in reported catalytic activity of this salt in esterification reactions?

- Variable Control : Replicate studies while standardizing parameters (e.g., temperature, solvent purity, substrate ratios).

- Mechanistic Probes : Use in situ Raman spectroscopy to track intermediate formation. Conflicting results may arise from unintended hydrolysis (due to residual moisture) or competing side reactions.

- Theoretical Alignment : Reconcile data with Brønsted acid-base theory, as the sulfonate group’s acidity may vary with reaction microenvironment .

Q. How can computational modeling predict the coordination behavior of this salt with metal ions?

- DFT Calculations : Model the sulfonate group’s binding affinity for metals (e.g., Na⁺, Ca²⁺) using software like Gaussian or ORCA.

- Validation : Compare predicted geometries with X-ray crystallography data of metal-salt complexes. Discrepancies may indicate solvent effects or counterion interference .

Methodological Best Practices

Q. What guidelines ensure rigorous reporting of synthetic procedures for this compound?

- Detailed Protocols : Specify reaction times, temperatures, and purification steps. For journals, limit main-text experimental details to five compounds; include extended data in supplementary files .

- Reproducibility Checks : Provide NMR spectra (¹H, ¹³C) and chromatograms (HPLC) for each batch. Cross-validate purity claims with independent labs .

Q. How should researchers design studies to investigate the environmental impact of this compound?

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute toxicity. Measure biodegradability via OECD 301 tests.

- Theoretical Framework : Align with green chemistry principles (e.g., atom economy of synthesis) and regulatory thresholds for sulfonated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。